molecular formula C9H19NO B2628263 1-Tert-butylpiperidin-3-ol CAS No. 64845-12-1

1-Tert-butylpiperidin-3-ol

Cat. No.: B2628263
CAS No.: 64845-12-1
M. Wt: 157.257
InChI Key: PUSZUQOFRUZHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Ring Systems in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the design and synthesis of a vast array of organic compounds. longdom.orgnih.gov Its prevalence is underscored by the fact that it is the third most common ring system found in small-molecule drugs. thieme.de The significance of piperidines stems from their ability to serve as crucial building blocks in the synthesis of pharmaceuticals and natural products. longdom.org In medicinal chemistry, the piperidine motif is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. longdom.orgresearchgate.net This structural unit is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key objective in contemporary organic chemistry. nih.gov

Overview of 1-Tert-butylpiperidin-3-ol as a Representative Piperidine Derivative

This compound is a specific derivative of piperidine that features a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the ring. ontosight.aimolbase.com This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly those targeting the central nervous system. ontosight.ai The presence of the bulky tert-butyl group can influence the compound's lipophilicity and conformational preferences, which in turn can affect its biological activity.

Scope of Current Research Directions Pertaining to this compound and Analogues

Current research involving this compound and its analogues is multifaceted. A significant area of investigation is its use as a building block in the creation of novel pharmaceutical agents. ontosight.ai For instance, derivatives of the related compound 1-tert-butyl-piperidin-3-one (B8011827) are being explored as potential neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's. Research is also focused on developing efficient and stereoselective synthetic routes to access various substituted piperidines, including those derived from this compound. thieme.deresearchgate.net The synthesis of analogues with different substitution patterns is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of lead compounds. nih.govjst.go.jp

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and materials science.

PropertyValue
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
LogP 1.1795
PSA (Polar Surface Area) 23.47 Ų
Physical State Colorless liquid

Data sourced from Molbase Encyclopedia. molbase.com

Synthesis and Chemical Reactions

The synthesis of this compound and its derivatives is a key area of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-5-8(11)7-10/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZUQOFRUZHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Analysis of 1 Tert Butylpiperidin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For 1-tert-butylpiperidin-3-ol, a combination of 1D and 2D NMR techniques provides unambiguous assignment of all proton and carbon signals, as well as insights into the compound's stereochemistry and conformation.

High-resolution ¹H NMR spectroscopy distinguishes the chemically non-equivalent protons within the this compound molecule. The presence of the chiral center at C3 renders the geminal protons on the adjacent methylene (B1212753) groups (C2, C4, and C5) diastereotopic, meaning they are chemically and magnetically non-equivalent and will exhibit different chemical shifts. masterorganicchemistry.com The large tert-butyl group on the nitrogen typically forces the piperidine (B6355638) ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric strain.

Proton signals are assigned based on their chemical shift (δ), multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J). The proton on the carbon bearing the hydroxyl group (H3) is a key landmark. The protons on the piperidine ring exist in either axial or equatorial environments, which significantly affects their chemical shifts and coupling constants.

Key Features in the ¹H NMR Spectrum:

Tert-butyl Protons: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.

Piperidine Ring Protons: A series of complex multiplets for the protons on the piperidine ring. The protons on C2 and C6, adjacent to the nitrogen, are typically shifted downfield compared to other ring protons.

H3 Proton: The proton on the carbon with the hydroxyl group (C3) appears as a multiplet, with its chemical shift influenced by the orientation (axial or equatorial) of the hydroxyl group.

Hydroxyl Proton: A broad singlet whose chemical shift is variable and dependent on concentration, solvent, and temperature.

The stereochemistry can be elucidated by analyzing the coupling constants. For instance, a large coupling constant (typically 10-13 Hz) between two adjacent protons indicates a trans-diaxial relationship, providing definitive information about their relative stereochemistry on the chair conformer.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound Note: Data are illustrative and can vary based on solvent and experimental conditions.

Proton AssignmentTypical Chemical Shift (ppm)Multiplicity
tert-butyl (CH₃)₃~1.10s (singlet)
H2, H6 (ring protons adjacent to N)2.0 - 3.0m (multiplet)
H3 (proton on C-OH)3.5 - 4.0m (multiplet)
H4, H5 (other ring protons)1.4 - 2.0m (multiplet)
OHVariablebr s (broad singlet)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically unique carbon atom produces a distinct signal. magritek.com The number of signals in the spectrum confirms the number of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

Key Features in the ¹³C NMR Spectrum:

Tert-butyl Carbons: Two distinct signals are observed for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Piperidine Ring Carbons: Signals for the five carbons of the piperidine ring. The carbon atom bonded to the hydroxyl group (C3) is significantly deshielded and appears at a downfield chemical shift (typically 60-70 ppm). The carbons adjacent to the nitrogen (C2 and C6) are also shifted downfield relative to C4 and C5. rsc.org

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the assignment. magritek.com

Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound Note: Data are illustrative and can vary based on solvent and experimental conditions.

Carbon AssignmentTypical Chemical Shift (ppm)Carbon Type
C (CH₃)₃ (quaternary)~50-55Quaternary
C(CH₃ )₃ (methyls)~25-30CH₃
C2, C6~55-65CH₂
C3~65-75CH
C4~30-35CH₂
C5~20-25CH₂

Two-dimensional (2D) NMR experiments are essential for establishing unambiguous structural assignments by revealing correlations between nuclei. researchgate.net

COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbons. This allows for the tracing of the proton connectivity around the piperidine ring, starting from an assigned proton like H3. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (¹J-coupling). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds (²J and ³J couplings). youtube.com HMBC is crucial for piecing together the molecular skeleton. For example, it can show a correlation from the tert-butyl protons to the C2 and C6 carbons of the piperidine ring, confirming the attachment of the tert-butyl group to the nitrogen atom. ipb.pt

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the 3D conformation of the molecule. For example, a NOESY cross-peak between the H3 proton and one of the H5 protons would indicate their spatial proximity, helping to confirm the chair conformation and the relative orientation (axial/equatorial) of the substituents. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands.

O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the alcohol's hydroxyl group. The broadening is due to intermolecular hydrogen bonding. libretexts.org

C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the saturated alkane portions of the molecule (the piperidine ring and the tert-butyl group). libretexts.org

C-O Stretch: A moderate to strong absorption band in the fingerprint region, typically around 1100-1050 cm⁻¹, is attributed to the C-O stretching vibration of the secondary alcohol.

C-N Stretch: The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ range, but it is often weak and can be difficult to distinguish within the complex fingerprint region. spectroscopyonline.com

IR spectroscopy is also a valuable tool for monitoring chemical reactions. For instance, in a reaction to synthesize this compound, the appearance of the strong, broad O-H band would signal the formation of the alcohol product. Conversely, in a reaction where the hydroxyl group is modified, the disappearance of this band would indicate the consumption of the starting material. athabascau.ca

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile compounds like this compound. researchgate.netchemrxiv.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer.

For this compound (molecular formula C₉H₁₉NO, molecular weight 157.25 g/mol ), ESI-MS in positive ion mode typically produces a prominent signal for the protonated molecule, [M+H]⁺. This ion would be observed at an m/z value of approximately 158.26. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. rsc.org

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides valuable clues about the molecule's connectivity. A common fragmentation pathway for piperidine derivatives involves the cleavage of the ring, often initiated by the loss of the substituent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm (parts per million), which allows for the unambiguous determination of a compound's elemental formula. This high degree of precision is invaluable for confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass but different atomic compositions.

In the analysis of piperidine derivatives, HRMS is frequently performed using electrospray ionization (ESI), which is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretically calculated mass for a proposed chemical formula. A close match between the found and calculated masses serves as strong evidence for the compound's composition.

Research on various piperidine derivatives showcases the routine application of HRMS for structural confirmation. For instance, in the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, HRMS was used to verify the final products. researchgate.net Similarly, in the development of complex pharmaceutical agents containing a piperidine scaffold, ESI-HRMS is a standard method for characterizing key intermediates and final compounds. acs.org For example, the characterization of a triazole-biphenyl derivative incorporating a piperidine ring yielded an ESI-HRMS value of 535.1957 [M+H]⁺, which was in close agreement with the calculated mass of 535.1952 for the formula C₂₉H₂₆F₃N₄O₃. acs.org

The table below presents selected HRMS data for various piperidine derivatives from recent studies, illustrating the accuracy of the technique.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for Piperidine Derivatives

Compound Name Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Source
(S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate C₁₄H₂₉N₂O₂ 257.2229 257.2227 researchgate.net
tert-Butyl ((S)-1-((S)-1-phenylethyl)piperidin-3-yl)carbamate C₁₈H₂₉N₂O₂ 305.2229 305.2227 researchgate.net
Methyl 5-(4-Phenyl-1H-1,2,3-triazol-1-yl)-4'-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylate C₂₉H₂₆F₃N₄O₃ 535.1952 535.1957 acs.org
Methyl 5-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)-4'-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylate C₃₀H₂₅F₆N₄O₃ 603.1825 603.1831 acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For derivatives of this compound, this technique provides definitive information on molecular geometry, conformation of the piperidine ring, and the spatial orientation of all substituents. Such data is crucial for understanding structure-activity relationships, validating computational models, and guiding the design of new molecules.

The six-membered piperidine ring typically adopts a low-energy chair conformation. X-ray structural analysis allows for the unambiguous assignment of this conformation and determines whether the substituents on the ring are in axial or equatorial positions. This is of paramount importance as the stereochemistry often dictates the biological activity of the molecule.

Studies on related piperidone derivatives have consistently confirmed the prevalence of the chair conformation in the solid state. For example, single-crystal X-ray analysis of an alkyl 2-(3-alkyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylate derivative revealed that the molecule exists in a normal chair conformation with all its bulky substituents occupying the more stable equatorial positions. researchgate.net Another study on a 2,6-diarylpiperidin-4-ylidene thiazolidin-4-one derivative showed that the compound crystallized in the triclinic system with the Pī space group, and the piperidone ring again adopted a chair conformation with equatorial aryl groups. researchgate.net These findings are often corroborated by NMR spectral data in solution, but X-ray analysis provides the ultimate proof of the solid-state structure. researchgate.netnih.gov

The table below summarizes crystallographic data for representative piperidine derivatives, highlighting key structural parameters obtained from X-ray diffraction studies.

Table 2: Representative X-ray Crystallography Data for Piperidine Derivatives

Compound Crystal System Space Group Key Structural Features Source
2,6-diarylpiperidin-4-ylidene thiazolidin-4-one derivative (Compound 21) Triclinic The piperidone ring adopts a chair conformation with equatorial orientations of the aryl groups. researchgate.net
Alkyl 2-(3-alkyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylate (Compound 7) Not specified Not specified Exists in a normal chair conformation with equatorial orientations of all substituents. researchgate.net

Theoretical and Computational Investigations of 1 Tert Butylpiperidin 3 Ol Derivatives

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The piperidine ring is in a constant state of dynamic motion. researchgate.net The primary modes of this motion are ring puckering and nitrogen inversion. Ring puckering involves the interconversion between two distinct chair conformations, often referred to as a "ring flip." During this process, axial bonds become equatorial, and equatorial bonds become axial. vaia.com

For 1-tert-butylpiperidin-3-ol, the ring inversion would lead to an equilibrium between two chair forms. However, due to the substituents, these two forms are not energetically equivalent. The energy barrier and rate of this inversion are influenced by the nature of the substituents attached to the ring and the nitrogen atom. While twelve flexible cyclic molecules have been investigated for ring-puckering motion, the specific dynamics for this compound depend on its unique substitution pattern. researchgate.net

Substituents on a piperidine ring generally prefer the more spacious equatorial position to minimize steric hindrance. libretexts.org This is particularly true for bulky groups, which can cause significant destabilizing steric interactions, known as 1,3-diaxial interactions, when in an axial position. libretexts.org

The tert-butyl group is exceptionally bulky and has a strong energetic preference for the equatorial position. vaia.comlibretexts.org This preference is so pronounced that it effectively "locks" the conformation of the ring, with the tert-butyl group remaining almost exclusively in the equatorial orientation. Any conformation that would place the tert-butyl group in an axial position is highly energetically unfavorable. libretexts.org The hydroxyl group at the C-3 position is smaller and also preferentially occupies the equatorial position to avoid its own 1,3-diaxial interactions. libretexts.org

Therefore, the most stable conformation of this compound is overwhelmingly the chair form where both the N-tert-butyl group and the 3-hydroxyl group are in equatorial positions. The alternative chair conformation, with both groups in axial positions, would be significantly less stable due to severe steric strain.

ConformerN-tert-butyl Position3-hydroxyl PositionRelative StabilityKey Steric Interactions
A EquatorialEquatorialMost StableMinimized steric strain
B AxialAxialLeast StableSignificant 1,3-diaxial strain

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modern chemical research for predicting molecular properties. rsc.org Methods like the M06-2X functional combined with basis sets such as def2-TZVP offer a good balance of accuracy and computational cost for studying organic molecules. nrel.gov

Calculations on this compound can map its electron density distribution, revealing its electronic structure. The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxyl group are the most electron-rich centers, making them nucleophilic and potential sites for protonation or other electrophilic attacks.

Analysis of the molecular orbitals (HOMO and LUMO) helps predict reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically centered around the nitrogen and oxygen atoms, indicating these are the primary sites for reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic attack. Such calculations provide a quantitative basis for understanding the molecule's chemical behavior beyond simple structural diagrams. rsc.org

Quantum chemical calculations can accurately simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm assignments. For example, the protons on the carbon bearing the hydroxyl group and the carbons adjacent to the nitrogen would have characteristic predicted shifts based on their electronic environment.

IR Vibrational Frequencies: The simulation of the infrared (IR) spectrum is also a standard computational output. nrel.gov By calculating the vibrational frequencies corresponding to different bond stretches and bends, a theoretical IR spectrum is produced. For this compound, this would clearly show a prominent O-H stretching frequency (typically around 3300-3600 cm⁻¹) and C-H stretching frequencies (around 2850-3000 cm⁻¹), as well as C-N and C-O stretching bands in the fingerprint region. researchgate.net

ParameterSimulated Value RangeNotes
¹³C NMR Chemical Shift (C-OH) 65-75 ppmInfluenced by the electronegative oxygen atom.
¹³C NMR Chemical Shift (C-N) 50-60 ppmCarbons adjacent to the nitrogen are deshielded.
¹H NMR Chemical Shift (H-C-OH) 3.5-4.5 ppmDeshielded proton on the same carbon as the hydroxyl group.
IR Frequency (O-H stretch) 3300-3600 cm⁻¹A broad peak characteristic of an alcohol group.
IR Frequency (C-H stretch) 2850-3000 cm⁻¹From the tert-butyl and piperidine ring C-H bonds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations extend theoretical analysis by introducing the dimension of time. These simulations model the movements of atoms and molecules, providing insights into the dynamic behavior and conformational landscape of this compound in different environments (e.g., in a solvent).

An MD simulation of this molecule would likely confirm that the chair conformation with both the tert-butyl and hydroxyl groups in equatorial positions is the most populated and lowest energy state. The simulation would show the vibrations and rotations of the bonds, as well as the infrequent and high-energy process of ring inversion. These simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvent or a biological receptor, by showing how its shape and the accessibility of its functional groups change over time.

Prediction of Ligand-Receptor Interactions and Binding Modes

Computational modeling is a critical tool for predicting how derivatives of this compound interact with their biological targets. These methods provide insights into the binding modes and the specific molecular interactions that are essential for their biological activity.

Molecular docking and molecular dynamics (MD) simulations are frequently employed to elucidate these interactions. For instance, docking studies of various piperidine derivatives have successfully predicted their binding poses within the active sites of receptors. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

One area of significant research is the interaction of piperidine analogs with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov For example, studies on GBR12909 analogs, which share the piperidine scaffold, have utilized hierarchical clustering analysis to understand the conformational flexibility and binding of these ligands. acs.org Similarly, research on piperidine-based cocaine analogs has shown that the affinity for DAT is dependent on the size of substituents on the oxadiazole ring, a finding supported by computational models. nih.gov

In the context of other receptors, such as the P2Y14 receptor, docking and MD simulations of piperidine derivatives have been used to predict binding modes. These studies have shown that specific moieties, like a carboxylate group, can form crucial bridging interactions with key amino acid residues, while other parts of the molecule, such as the piperidine ring, may be oriented towards the extracellular surface of the receptor. acs.orgnih.gov

Furthermore, computational studies have been instrumental in understanding the binding of ligands to the melanocortin 3 receptor (hMC3R). nih.gov Docking simulations of peptide ligands containing a piperidine-like structure revealed that specific residues are critical for receptor interaction, forming polar contacts and π-π stacking interactions. nih.gov The models also suggested that modifications that alter the ligand's backbone conformation can significantly impact its antagonistic activity. nih.gov

The following table summarizes key ligand-receptor interactions for various piperidine derivatives as predicted by computational methods:

Compound/Analog ClassTarget ReceptorKey Predicted InteractionsReference
GBR12909 AnalogsDopamine Transporter (DAT)Conformational flexibility influences binding. acs.org
Piperidine-based Cocaine AnalogsDopamine Transporter (DAT)Affinity is a function of substituent size. nih.gov
Piperidine DerivativesP2Y14 ReceptorCarboxylate group forms bridges with Lys77, Lys277, and Tyr102; piperidine ring faces outward. acs.orgnih.gov
SHU9119 Analogs (Melanocortin Ligands)Melanocortin 3 Receptor (hMC3R)Arg⁸ forms polar contacts with D154 and D158; Trp⁹ forms π-π stacking with F295 and F298. nih.gov

These computational predictions are invaluable for guiding the design and synthesis of new, more potent, and selective ligands.

Exploration of Allosteric Site Identification in Protein Interactions

The identification of allosteric sites—binding sites on a protein distinct from the primary (orthosteric) site—is a burgeoning area of computational drug discovery. elifesciences.orgnih.gov Allosteric modulators can offer higher specificity and a more nuanced control of protein function compared to traditional orthosteric ligands. nih.gov Computational methods are at the forefront of identifying and characterizing these sites for various protein targets, including those relevant to this compound derivatives.

Several computational approaches are utilized for allosteric site prediction:

Sequence-Based Methods: These methods analyze protein sequences to identify conserved regions that may indicate functional sites, including allosteric pockets. nih.gov

Structure-Based Methods: These are more accurate and rely on the 3D structure of the protein. nih.gov Software like Allosite and Fpocket can identify "druggable" cavities on the protein surface that could serve as allosteric binding sites. nih.govnih.gov

Conformational Dynamics-Based Approaches: Molecular dynamics (MD) simulations can reveal transient or "cryptic" allosteric sites that are not apparent in static crystal structures. nih.gov By simulating the protein's natural movements, these methods can identify pockets that open up and could be targeted by allosteric modulators. nih.gov

Coevolution-Based Methods: The KeyAlloSite method predicts allosteric sites by identifying residues in a potential allosteric pocket that are evolutionarily coupled to the orthosteric site. elifesciences.org This suggests a functional link between the two sites. elifesciences.org

A notable application of these methods is in the study of G protein-coupled receptors (GPCRs), a large family of receptors that are common drug targets. nih.gov For instance, computational and experimental work on the D₂ dopamine receptor led to the prediction and validation of a previously unknown allosteric site. researchgate.net Similarly, for the P2Y₁ receptor, MD-based probe mapping has been used to predict allosteric sites on both the extracellular and intracellular sides of the receptor. researchgate.net

The following table provides an overview of computational methods used for allosteric site identification:

Method TypeDescriptionExample Software/ApproachReference
Structure-BasedIdentifies "druggable" cavities on the protein surface from 3D structures.Allosite, Fpocket nih.govnih.gov
Conformational Dynamics-BasedUses molecular dynamics simulations to find transient or cryptic binding pockets.MD simulations nih.gov
Coevolution-BasedPredicts allosteric sites based on the evolutionary coupling between the allosteric and orthosteric sites.KeyAlloSite elifesciences.org
MD-based Probe MappingUses small molecule probes in MD simulations to map potential binding sites.- researchgate.net

These computational strategies are crucial for expanding the druggable proteome and offer new avenues for the development of novel therapeutics based on derivatives of scaffolds like this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comgardp.org Computational approaches have become indispensable in modern SAR investigations, providing rapid and insightful analyses that guide the optimization of lead compounds.

For derivatives of this compound and related piperidine analogs, computational SAR studies often involve a combination of molecular modeling techniques to correlate specific structural features with observed biological activities.

One common approach is to systematically modify a lead compound in silico and predict the effect of these modifications on binding affinity and selectivity. For example, in the development of dopamine transporter (DAT) inhibitors, extensive SAR studies have been conducted on modafinil (B37608) analogs, which include piperidine moieties. nih.gov These studies explored variations in the benzhydryl group, terminal functional groups, and the oxidation state of a sulfide (B99878) linker to improve DAT affinity and selectivity over the serotonin transporter (SERT). nih.gov

Similarly, SAR studies on piperidine-based analogs of cocaine have revealed that the nature of the substituent at the 4β-position of the piperidine ring and the type of substituent on an oxadiazole ring are critical for DAT affinity and reuptake inhibition. nih.gov

In the context of μ-opioid receptor (MOR) agonists, SAR exploration of tramadol (B15222) analogs with a piperidine core showed that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, play a pivotal role in binding affinity and selectivity. researchgate.net

The table below presents findings from SAR studies on various piperidine-containing compound series:

Compound SeriesTargetKey SAR FindingsReference
Modafinil AnalogsDopamine Transporter (DAT)Halogenation of the benzhydryl moiety and functionalization of the terminal piperazine/piperidine improved DAT affinity and selectivity. nih.gov
Piperidine-based Cocaine AnalogsDopamine Transporter (DAT)The size of the substituent in the oxadiazole ring affects DAT affinity and reuptake inhibition. nih.gov
Tramadol Analogsμ-Opioid Receptor (MOR)The linker between the piperidine and phenyl rings, and the phenyl substitution pattern are crucial for binding affinity and selectivity. researchgate.net
YC-1 DerivativesSoluble Guanylate Cyclase (sGC)Smaller alkyl groups at the R¹ position and specific substitutions on the benzyl (B1604629) ring enhance inhibitory activity. nih.gov nih.gov
P2Y₁₄ Receptor AntagonistsP2Y₁₄ ReceptorNonpolar aryl substituents on a triazole ring are favored, while polar groups can decrease affinity. acs.org acs.org

Computational SAR provides a powerful framework for rational drug design, enabling the prediction of biological activity from molecular structure and guiding the synthesis of more effective and selective therapeutic agents. collaborativedrug.com

Reactivity and Derivatization Strategies of the 1 Tert Butylpiperidin 3 Ol Core

Functional Group Transformations of the Hydroxyl Group

The secondary alcohol functionality is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse substituents and the modulation of the molecule's physicochemical properties.

The hydroxyl group of 1-tert-butylpiperidin-3-ol can be readily converted into ethers and esters to explore structure-activity relationships in drug discovery programs.

Etherification: The formation of an ether bond can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Esterification: Esterification is a common transformation, often employed to introduce a variety of acyl groups. Mild reaction conditions are typically used, especially when dealing with sensitive substrates. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for sterically hindered alcohols. orgsyn.orgorganic-chemistry.org This method proceeds under nonacidic conditions at room temperature. orgsyn.org Another approach involves the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent, which then react with the alcohol. researchgate.net

Table 1: Examples of Esterification Reactions

Reactant 1 (Acid) Coupling Agent/Catalyst Solvent Product Yield Reference
Carboxylic Acid DCC, DMAP Dichloromethane tert-Butyl Ester Good orgsyn.orgorganic-chemistry.org
Carboxylic Acid EDC, HOBt, DMAP Dichloromethane Benzotriazole Ester Intermediate High researchgate.net
Naproxen EDC, HOBt, DMAP Not Specified Naproxen tert-butyl ester 95% researchgate.net

This table is illustrative of common esterification methods applicable to sterically hindered secondary alcohols like this compound.

Oxidation of the secondary alcohol in this compound provides the corresponding ketone, 1-tert-butylpiperidin-3-one. This ketone is a versatile intermediate for further functionalization. A variety of oxidizing agents can be employed for this transformation.

Pyridinium (B92312) chlorochromate (PCC) is a mild reagent that effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without significant overoxidation. libretexts.org In a study on sphingosine (B13886) kinase inhibitors, the hydroxyl group of a related 1-substituted piperidin-4-ol was successfully oxidized to the 4-keto derivative using PCC. acs.org Other common reagents include those used in Swern and Dess-Martin oxidations, as well as chromic acid (Jones reagent). libretexts.org The choice of reagent can be critical to avoid side reactions and ensure high yields. For instance, while strong oxidants like potassium permanganate (B83412) or acidified dichromate solutions are effective, they can sometimes lead to cleavage or other undesired reactions if not carefully controlled. chemguide.co.uk

Table 2: Reagents for Oxidation of Secondary Alcohols to Ketones

Reagent Typical Conditions Notes Reference
Pyridinium Chlorochromate (PCC) Dichloromethane, Room Temp Mild reagent, minimizes overoxidation. libretexts.org
Chromic Acid (H₂CrO₄) Aqueous Sulfuric Acid, Acetone Strong oxidant, known as Jones oxidation. libretexts.org
Sodium Dichromate (Na₂Cr₂O₇) Sulfuric Acid, Water Strong, common laboratory oxidant. chemguide.co.uk
tert-Butyl Hydroperoxide (TBHP) Metal-free or Catalytic Metal Used for oxidizing benzylic C-H bonds, but adaptable for alcohols. rsc.org

The hydroxyl group can be eliminated through dehydration to introduce a double bond within the piperidine (B6355638) ring, yielding a 1-tert-butyl-tetrahydropyridine derivative. This reaction is typically carried out under acidic conditions. For example, in the synthesis of P2Y₁₄ receptor antagonists, a structurally similar 4-hydroxypiperidine (B117109) derivative underwent acid-catalyzed dehydration to give the corresponding tetrahydropyridine (B1245486) alkene. nih.gov This transformation alters the geometry and electronic properties of the ring, which can be useful for probing receptor binding requirements.

Modifications at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for modification, although the presence of the tert-butyl group in the parent compound presents a unique challenge.

Direct N-alkylation or N-acylation of this compound is not feasible due to the presence of the sterically bulky and chemically stable tert-butyl group, which already makes the nitrogen a quaternary center in terms of substitution (though it is a tertiary amine). To perform N-alkylation or N-acylation, the tert-butyl group must first be removed. This dealkylation step would yield the secondary amine, piperidin-3-ol, which is then amenable to a wide range of derivatization reactions.

Once the parent piperidin-3-ol is obtained, it can be readily N-alkylated or N-acylated.

N-Alkylation: This can be achieved by reacting the secondary amine with alkyl halides or through reductive amination with aldehydes or ketones. For instance, various 3-amino substituted piperidines have been synthesized via the reaction of a suitable precursor with different amines, demonstrating the accessibility of the nitrogen for substitution. researchgate.net

N-Acylation: The reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding N-amides. This reaction is fundamental in the synthesis of many biologically active molecules.

The this compound core can serve as a scaffold for the construction of more complex N-heterocyclic systems, such as spirocyclic or fused-ring structures. These modifications can significantly alter the three-dimensional shape and biological activity of the molecule.

A prominent example is the synthesis of spiro-heterocycles. In the development of METTL3 inhibitors, a piperidine derivative was used to construct a 1,4,9-triazaspiro[5.5]undecan-2-one system. The synthesis involved the reaction of a substituted piperidine with an electrophilic partner, where the piperidine nitrogen acts as a nucleophile to form the spirocyclic junction. acs.org Similarly, the piperidine nitrogen can participate in cycloaddition reactions. The "click reaction," a Huisgen cycloaddition between an azide (B81097) and an alkyne, has been used to attach triazole moieties to piperidine-containing scaffolds, showcasing a powerful method for creating complex N-heterocyclic derivatives. nih.govresearchgate.net

The reactivity of the this compound core is centered around its key functional groups: the secondary alcohol and the tertiary amine within the piperidine ring. The bulky tert-butyl group on the nitrogen atom significantly influences the steric environment and the nucleophilicity of the nitrogen, while the hydroxyl group provides a site for a variety of chemical transformations. Derivatization strategies often focus on modifying the hydroxyl group or introducing substituents onto the piperidine ring to explore and modulate the compound's properties for various applications.

Introduction of Additional Substituents on the Carbon Ring

The introduction of further substituents onto the carbon framework of the this compound ring allows for the synthesis of a diverse range of derivatives with potentially altered biological activities and physicochemical properties. These modifications can be achieved through various synthetic methodologies.

One common strategy involves the oxidation of the 3-hydroxyl group to a ketone, yielding 1-tert-butylpiperidin-3-one. This ketone can then serve as a handle for further functionalization. For instance, it can undergo alpha-halogenation followed by elimination to introduce unsaturation or be subjected to various condensation reactions to append new ring systems. The ketone itself can also react with a range of nucleophiles to generate a variety of 3-substituted-3-hydroxypiperidine derivatives.

Another approach to ring functionalization is through C-H activation, although this can be challenging due to the relatively unreactive nature of the C-H bonds on the piperidine ring. However, directed metalation strategies, where a directing group guides a metalating agent to a specific C-H bond, can be employed. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.

Furthermore, ring-opening and ring-closing strategies can be utilized to build substituted piperidine rings. For example, starting from acyclic precursors, a cyclization reaction can be designed to incorporate desired substituents at specific positions on the piperidine ring during its formation.

Palladium-Catalyzed Coupling Reactions of Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of complex molecules, including pharmaceuticals. researchgate.net To utilize these reactions for the derivatization of this compound, halogenated derivatives of the core structure are first required. These halogenated piperidines can be synthesized through various methods, such as the conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with a halide, or through electrophilic halogenation of an activated piperidine ring.

Once the halogenated derivatives are obtained, they can participate in a variety of palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. mdpi.com For instance, a 4-bromo-1-tert-butylpiperidin-3-ol derivative could be coupled with an arylboronic acid to introduce an aryl substituent at the 4-position of the piperidine ring. These reactions are known for their mild conditions and tolerance of a wide range of functional groups. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. nih.gov A halogenated this compound derivative could be coupled with various primary or secondary amines to introduce diverse amino substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com This method can be used to install alkynyl groups onto the piperidine ring of this compound derivatives.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This can be employed to introduce alkenyl substituents onto the piperidine ring.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions, and optimization is often required for specific substrates. nih.gov

Reaction Type Reactants Product Catalyst System (Example)
Suzuki-Miyaura CouplingHalogenated piperidine, Organoboron compoundAryl- or vinyl-substituted piperidinePd(PPh₃)₄, K₂CO₃
Buchwald-Hartwig AminationHalogenated piperidine, AmineAmino-substituted piperidine[Pd(μ-Br)P(t-Bu)₃]₂, NaOtBu
Sonogashira CouplingHalogenated piperidine, Terminal alkyneAlkynyl-substituted piperidinePdCl₂(PPh₃)₂, CuI, Et₃N
Heck ReactionHalogenated piperidine, AlkeneAlkenyl-substituted piperidinePd(OAc)₂, P(o-tolyl)₃, Et₃N

Reactions Involving Specific Stereochemical Control

The 3-hydroxyl group in this compound is located at a stereocenter. Therefore, reactions involving this chiral center or the creation of new stereocenters on the piperidine ring require careful stereochemical control to obtain enantiomerically pure or enriched products.

One primary strategy for achieving stereochemical control is through the use of chiral catalysts or reagents in reactions involving the this compound core. For example, asymmetric reduction of the corresponding ketone, 1-tert-butylpiperidin-3-one, can provide access to either the (R) or (S) enantiomer of this compound with high enantiomeric excess, depending on the chiral catalyst used.

Alternatively, stereospecific reactions can be employed where the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, a nucleophilic substitution at the 3-position via an Sₙ2 mechanism will proceed with inversion of configuration. By starting with an enantiomerically pure this compound derivative where the hydroxyl group has been converted to a good leaving group, one can obtain a product with the opposite stereochemistry at the C3 position.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure this compound and its derivatives. Lipases, for example, can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Application of 1 Tert Butylpiperidin 3 Ol As a Versatile Chemical Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules for Research

1-tert-butylpiperidin-3-ol serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules utilized in various research domains. The piperidine (B6355638) ring is a common motif in many biologically active compounds, and the tert-butyl group can enhance lipophilicity, which may influence a molecule's interaction with biological membranes. The hydroxyl group at the 3-position offers a reactive site for further chemical modifications, such as oxidation to a ketone or substitution reactions.

For instance, the corresponding ketone, 1-tert-butylpiperidin-3-one, is a key intermediate in the synthesis of various pharmaceuticals. Its preparation often starts from piperidin-3-ol derivatives, which require protection of the amine, such as with a tert-butoxycarbonyl (Boc) group, before oxidation. This highlights the foundational role of the this compound scaffold in accessing more complex structures. The synthesis of 3-amino substituted piperidines, for example, can be achieved through a multi-step route starting from L-glutamic acid, leading to enantiomerically pure derivatives with potential for further elaboration. researchgate.net

The versatility of this building block is further demonstrated by its use in the synthesis of a wide array of substituted piperidones and piperidines, which are key components in the development of potential therapeutic agents. researchgate.net

Utilization as a Chiral Scaffold for Asymmetric Synthesis

The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable scaffold for asymmetric synthesis. This process is crucial for creating stereochemically defined molecules, which is often a requirement for specificity in biological systems. The use of chiral building blocks helps in controlling the three-dimensional arrangement of atoms in the final product, which can dramatically affect its pharmacological properties.

Asymmetric catalysis using chiral solvents can induce a specific helical structure in a macromolecular scaffold, leading to high enantioselectivity in various reactions. nih.gov While not directly mentioning this compound, this principle underscores the importance of chiral scaffolds in asymmetric synthesis. The development of three-pot asymmetric synthesis of anti-1,3-diols highlights the sophisticated strategies employed to achieve high diastereo- and enantioselectivity, where chiral building blocks are fundamental. nih.gov

Precursor in the Design of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for the investigation of biological processes. nih.govunc.edu this compound and its derivatives can serve as precursors for the synthesis of such probes. By attaching reporter groups (e.g., fluorescent tags or biotin) to the piperidine scaffold, researchers can create molecules that specifically interact with a biological target, allowing for its visualization and functional characterization within a complex biological system. mdpi.com

The development of chemoselective probes for metabolite enrichment and profiling illustrates the power of using small molecules to tag and identify specific classes of molecules in biological samples. nih.gov The core structure provided by this compound can be functionalized to create probes that target specific enzymes or receptors, aiding in the elucidation of their roles in cellular pathways.

Integration into Bifunctional Molecules for Targeted Research (e.g., PROTAC Linkers in Synthetic Strategy)

A burgeoning area of research is the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net These molecules consist of two active domains connected by a chemical linker. nih.gov One domain binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. nih.gov

The linker plays a critical role in the efficacy and selectivity of PROTACs. symeres.com The piperidine scaffold, derivable from this compound, can be incorporated into the linker structure of these bifunctional molecules. Its defined stereochemistry and the ability to introduce diverse functionalities make it an attractive component for optimizing the length, rigidity, and vector of the linker, which are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govsymeres.com The modular nature of PROTAC synthesis allows for the rapid generation of libraries with varying linkers to fine-tune their biological activity. symeres.comgoogle.com

Development of Novel Piperidine-Based Ligands for Studying Molecular Interactions

The piperidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. This compound provides a versatile platform for the development of novel piperidine-based ligands to study molecular interactions with various biological targets, including receptors and enzymes. idrblab.netnih.govpioneerpublisher.comnih.gov

Design and Synthesis of Derivatives for Receptor Binding Studies

Derivatives of this compound are synthesized and evaluated for their binding affinity to specific receptors. The tert-butyl group can influence the binding mode and selectivity of the ligand. For example, research has been conducted on piperidine-based ligands targeting dopamine (B1211576) D4 receptors, where variations in the piperidine substitution pattern affect affinity and selectivity. nih.gov

Similarly, the development of bivalent ligands for the cannabinoid 1 (CB1) receptor, where two pharmacophores are connected by a linker, highlights the use of piperidine-like structures in creating molecules that can interact with receptor dimers or oligomers. acs.org Structure-activity relationship (SAR) studies on naphtho[1,2-b]furan-2-carboxamide derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists also showcase the importance of the piperidine moiety in achieving high binding affinity. jst.go.jp

Table 1: Examples of Piperidine Derivatives in Receptor Binding Studies

Compound Class Target Receptor Research Focus
Piperidine-based ligands Dopamine D4 Receptor Investigation of structure-activity relationships for affinity and selectivity. nih.gov
Bivalent ligands Cannabinoid 1 (CB1) Receptor Development of ligands to target receptor dimers/oligomers. acs.org
Naphtho[1,2-b]furan-2-carboxamides Melanin Concentrating Hormone Receptor 1 (MCH-R1) Optimization of binding affinity through SAR studies. jst.go.jp

Investigations into Enzyme Inhibition Mechanisms

Piperidine-containing compounds are also investigated for their potential to inhibit enzymes. The hydroxyl group of this compound can be a key interaction point within the active site of an enzyme, or it can be a handle for further chemical modification to enhance inhibitory potency and selectivity.

Studies on the inhibition of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases, have explored derivatives of piperidine-containing compounds. The design and synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as selective PI3Kδ inhibitors for inflammatory diseases also demonstrate the utility of the piperidine scaffold in developing potent and selective enzyme inhibitors. mdpi.com Enzyme inhibitory kinetics and molecular docking studies are often employed to understand the mechanism of action and to guide the design of more effective inhibitors. ijcce.ac.irnih.gov

Table 2: Piperidine Derivatives in Enzyme Inhibition Studies

Compound Class Target Enzyme Therapeutic Area Key Findings
Piperidine derivatives Butyrylcholinesterase Neurodegenerative diseases Potential for effective inhibition.
Pyrazolo[1,5-a]pyrimidines PI3Kδ Inflammatory diseases Development of potent and selective inhibitors. mdpi.com

Conclusion and Future Research Directions

Summary of Current Research Accomplishments

Research has firmly established the significance of the piperidine (B6355638) scaffold, a core component of 1-tert-butylpiperidin-3-ol, in medicinal chemistry. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com The piperidine moiety is a common feature in many approved drugs and is considered a privileged scaffold in drug design. nih.govthieme-connect.com Its incorporation into molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com

Specifically, derivatives of 3-piperidinol, the parent structure of this compound, have been investigated for various therapeutic applications. For example, certain piperidinol derivatives have shown potential as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov The synthesis of chiral 3-piperidinol building blocks has been a key focus, enabling the creation of complex alkaloids with biological activity. jst.go.jp

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperidine derivatives, including this compound, is an area of active research, with a growing emphasis on green and sustainable methods.

Recent advancements in synthetic strategies include:

Catalytic Hydrogenation: The reduction of corresponding pyridinium (B92312) salts or hydroxypyridines is a common route. mdpi.comgoogle.com Research is ongoing to develop more efficient and environmentally friendly catalysts, such as those based on non-precious metals like cobalt and iron, and to utilize greener solvents like water. mdpi.com

Biocatalysis: The use of enzymes to produce chiral piperidine derivatives from sustainable sources is a promising green approach. jst.go.jpukri.org This method offers high stereoselectivity, a crucial aspect for the synthesis of effective pharmaceuticals.

Modular and Efficient Syntheses: New strategies are being developed to streamline the synthesis of complex piperidines. news-medical.net A recently reported two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly reducing the number of synthetic steps and reliance on expensive precious metal catalysts. news-medical.net This modular approach allows for the rapid generation of diverse piperidine structures. news-medical.net

Green Chemistry Approaches: Researchers are exploring the use of water-mediated reactions and solvent-free conditions to synthesize piperidinols. mdpi.comnih.gov The use of amino acids as starting materials is also being investigated as a sustainable alternative. researchgate.net

These emerging methodologies aim to make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally benign.

Advancements in Computational Approaches for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry plays an increasingly vital role in understanding the properties and potential applications of molecules like this compound.

Key areas of computational research include:

Molecular Modeling and Docking: These techniques are used to predict how piperidine derivatives interact with biological targets, such as enzymes and receptors. researchgate.netmdpi.comsciforum.net This allows for the rational design of new drug candidates with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Computational methods are employed to analyze the relationship between the chemical structure of piperidinol derivatives and their biological activity. nih.gov This helps in identifying the key structural features responsible for a desired therapeutic effect.

Thermochemical Studies: Experimental and computational thermochemical studies provide fundamental data on the energetic properties of piperidinol derivatives, which is crucial for understanding their stability and reactivity. acs.org

Advancements in computational power and algorithms will continue to enhance our ability to predict the behavior of this compound and its derivatives, accelerating the drug discovery process.

Potential for Novel Derivatizations and Scaffold Architectures for Future Chemical and Biological Research Applications

The versatile structure of this compound makes it an excellent starting point for the creation of novel chemical entities with diverse biological activities. The presence of the hydroxyl group and the piperidine nitrogen allows for a wide range of chemical modifications.

Future research will likely focus on:

Synthesis of Novel Derivatives: By modifying the tert-butyl group, the hydroxyl group, or other positions on the piperidine ring, a vast library of new compounds can be generated. These derivatives can then be screened for a wide range of biological activities.

Development of Novel Scaffolds: this compound can serve as a building block for the construction of more complex, three-dimensional molecular architectures. thieme-connect.com This is particularly important as the pharmaceutical industry moves towards more complex molecules to tackle challenging biological targets. news-medical.net

Exploration of New Therapeutic Areas: While piperidine derivatives have already shown promise in several areas, there is potential to explore their application in other diseases. The development of new derivatives and scaffolds will open up new avenues for therapeutic intervention.

The continued exploration of the chemical space around this compound holds significant promise for the discovery of new and improved therapeutic agents.

Q & A

Q. What analytical techniques are recommended for characterizing 1-Tert-butylpiperidin-3-ol, and how do they confirm structural integrity?

To confirm the structural integrity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

  • NMR : Proton NMR identifies the tert-butyl group (singlet at δ ~1.2 ppm for nine equivalent protons) and the hydroxyl-bearing carbon (C3) through coupling patterns. Carbon NMR resolves the piperidine ring carbons and confirms substitution patterns .
  • IR : The hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) and tertiary amine (C-N stretch ~1020–1250 cm⁻¹) are key diagnostic peaks .
  • HRMS : Provides exact molecular weight (C₉H₁₉NO: 157.23 g/mol) and validates purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on structurally similar compounds (e.g., 1-tert-butylpiperidin-4-ol), researchers should:

  • Use personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Avoid inhalation (H335) and skin contact (H315/H319). First aid includes rinsing eyes with water for 15 minutes and washing skin with soap .
  • Work in a fume hood to mitigate respiratory risks. Toxicity data for analogs suggest acute oral toxicity (H302), warranting strict handling protocols .

Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence intermediate formation?

Synthesis typically involves:

  • Reductive amination : Reacting tert-butylamine with a ketone precursor (e.g., piperidin-3-one) under hydrogenation conditions (e.g., Pd/C or NaBH₄).
  • Mannich reaction : Tert-butyl groups can be introduced via three-component reactions involving amines, aldehydes, and ketones.
  • Optimization : Steric hindrance from the tert-butyl group necessitates elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Strategies include:

  • Solvent selection : Toluene or dichloromethane minimizes side reactions (e.g., oxidation) .
  • Catalyst screening : Transition-metal catalysts (e.g., Ru or Ir complexes) may enhance stereoselectivity in asymmetric syntheses.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) removes byproducts like unreacted tert-butylamine .

Q. How does the stereochemistry of this compound influence its biological interactions, and what methods elucidate this?

The hydroxyl group’s position (C3) and tert-butyl group’s spatial arrangement affect binding to enzymes or receptors.

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers.
  • X-ray crystallography : Determines absolute configuration and docking poses in target proteins .
  • Molecular dynamics simulations : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, solvent).
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation .
  • Impurity profiling : LC-MS identifies trace byproducts (e.g., oxidized tert-butyl groups) that may interfere with activity .

Q. What in vitro models are appropriate for studying the metabolic stability of this compound?

  • Liver microsomes : Human or rat microsomes quantify cytochrome P450-mediated metabolism.
  • Hepatocyte cultures : Assess phase II conjugation (e.g., glucuronidation).
  • Mass spectrometry : Monitor parent compound depletion and metabolite formation over time .

Q. How do physicochemical properties (e.g., logP, solubility) of this compound impact its research applications?

  • logP (predicted ~1.8) : Moderate lipophilicity enhances blood-brain barrier permeability for neurological studies.
  • Solubility : Limited aqueous solubility (use DMSO for stock solutions) may necessitate formulation optimization (e.g., cyclodextrin complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.